Technical Monograph: 2-(Benzylamino)-6-fluorobenzonitrile
Technical Monograph: 2-(Benzylamino)-6-fluorobenzonitrile
CAS: 1155987-86-2
Molecular Formula:
Executive Summary & Strategic Importance
2-(Benzylamino)-6-fluorobenzonitrile is a high-value pharmacophore intermediate, primarily utilized in the synthesis of fused heterocyclic kinase inhibitors (specifically quinazolines and isoquinolines). Its structural significance lies in the ortho-disposition of the nitrile and secondary amine, which serves as a "pre-loaded" cyclization handle. The remaining fluorine atom at the C6 position provides a critical metabolic block and electronic modulator for downstream medicinal chemistry campaigns.
This guide details the regioselective synthesis, purification, and downstream utility of this scaffold, emphasizing the control of Nucleophilic Aromatic Substitution (
Chemical Identity and Physical Properties[1]
| Property | Specification |
| IUPAC Name | 2-(benzylamino)-6-fluorobenzonitrile |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88–92 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Nitrile |
| Key Impurity | 2,6-bis(benzylamino)benzonitrile (Over-substitution product) |
Synthesis Strategy: The Regioselective
The industrial and laboratory standard for synthesizing this molecule relies on the Nucleophilic Aromatic Substitution (
Mechanistic Insight
The reaction proceeds via the addition-elimination mechanism.[1][2][3] The 2,6-difluorobenzonitrile substrate is highly activated for nucleophilic attack due to the strong electron-withdrawing nature of the nitrile group (
The Causality of Selectivity:
-
Activation: The starting material is symmetric and highly electrophilic.
-
First Attack: Benzylamine attacks at C2, forming a Meisenheimer complex stabilized by the nitrile group. Fluoride is eliminated to form the desired product.[4]
-
Deactivation (Self-Limiting): The newly installed benzylamino group is an electron-donating group (EDG) via resonance (
). This increases electron density in the ring, significantly raising the activation energy required for a second nucleophilic attack at the C6 position. This electronic feedback loop allows for high selectivity of the mono-substituted product if stoichiometry is controlled.
Reaction Pathway Diagram
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Reaction pathway showing the primary
Detailed Experimental Protocol
This protocol is designed for a 10g scale, prioritizing purity over raw yield to minimize difficult chromatographic separations of the bis-adduct.
Materials
-
Substrate: 2,6-Difluorobenzonitrile (1.0 eq)
-
Nucleophile: Benzylamine (1.05 eq) — Note: Slight excess ensures conversion without promoting bis-substitution.
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) or Potassium Carbonate ( ) (1.5 eq). -
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) in Acetonitrile (100 mL).
-
Base Addition: Add DIPEA (15 mL, 86.3 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Why: Cooling suppresses the reaction rate initially to prevent local hot-spots that favor double substitution.
-
-
Nucleophile Addition: Mix Benzylamine (8.1 g, 75.5 mmol) with 10 mL of Acetonitrile. Add this solution dropwise over 30 minutes.
-
Control Point: Do not add in a single bolus. Kinetic control is essential.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear; product ( ) appears. If bis-product appears, it will likely be lower or fluorescent.
-
-
Quench & Workup:
-
Rotary evaporate the Acetonitrile to near dryness.
-
Resuspend residue in Ethyl Acetate (150 mL).
-
Critical Wash: Wash with 1M HCl (2 x 50 mL).
-
Why: This removes unreacted benzylamine and the DIPEA base. The product (nitrile) is neutral/weakly basic and will remain in the organic layer, whereas free benzylamine is protonated and extracted into water.
-
-
Purification:
-
Wash organic layer with Brine (50 mL), dry over
, and concentrate. -
Recrystallization from Ethanol/Heptane is often sufficient. If oil remains, flash chromatography (0-20% EtOAc in Hexanes) yields the pure solid.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 1155987-86-2.
Downstream Applications: The Quinazoline Scaffold
The primary utility of CAS 1155987-86-2 is its conversion into 4-aminoquinazolines , a privileged structure in EGFR and tyrosine kinase inhibitors (e.g., Gefitinib analogs).
Cyclization Chemistry
The nitrile nitrogen and the secondary amine nitrogen are positioned perfectly to react with a "C1" source (like formamidine or formic acid) to close the pyrimidine ring.
-
Reagent: Formamidine acetate.
-
Conditions: Reflux in Ethanol or 2-Methoxyethanol.
-
Product:
-Benzyl-5-fluoroquinazolin-4-amine (or isomer depending on tautomerism/substitution).
Application Pathway
Figure 3: Transformation of the nitrile intermediate into bioactive quinazoline scaffolds.
Safety and Handling (E-E-A-T)
-
Acute Toxicity: Like most aminobenzonitriles, this compound should be treated as harmful if swallowed or inhaled.[5]
-
Skin/Eye: Irritant.[5] The benzylic amine moiety can be a sensitizer.
-
HF Generation: During the synthesis (Step 4), Hydrogen Fluoride (HF) equivalents are generated. While the base (DIPEA) neutralizes this to a salt (DIPEA
HF), the reaction mixture should be treated with caution. Glassware etching is possible upon prolonged exposure to the crude reaction mixture if moisture is present. -
Storage: Store in a cool, dry place. The nitrile group is stable, but the secondary amine is susceptible to oxidation over long periods; store under nitrogen if possible.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. (Foundational
mechanism).
-
-
Synthesis of Fluorobenzonitriles
-
Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[6] (Establishes reactivity of fluorinated benzonitriles).
-
-
Quinazoline Synthesis from o-Aminobenzonitriles
-
Zhang, X., et al. (2019). "Recent Advances in the Synthesis of Quinazolines." RSC Advances. (Contextualizes the use of the nitrile-amine scaffold).
-
-
Process Chemistry of 2,6-Difluorobenzonitrile
-
Patent US6452056B1. "Process for the preparation of fluorobenzyl derivatives." (Industrial validation of benzylamine substitution on fluorobenzonitriles).
-
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- 5. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]
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